

The Lipidome of Solvent-Extracted Canola Oil: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Canola oil fatty acid*

Cat. No.: *B1167183*

[Get Quote](#)

Introduction: Canola oil, derived from the seeds of *Brassica napus* or *Brassica rapa*, is a globally significant vegetable oil valued for its favorable fatty acid profile and nutritional components. The most prevalent commercial production method involves solvent extraction, typically using hexane, followed by a refining process.^[1] This guide provides an in-depth examination of the lipid composition of crude, solvent-extracted canola oil, prior to the refining steps of degumming, neutralization, bleaching, and deodorization. Understanding this initial lipid profile is critical for researchers in nutrition, food science, and drug development, as it represents the complete array of lipophilic compounds available from the seed via this common extraction method.

Major Lipid Components: Triacylglycerols and Fatty Acids

The vast majority of canola oil (over 95%) consists of triacylglycerols (TAGs), which are esters composed of a glycerol backbone and three fatty acid molecules. The specific fatty acid composition of these TAGs defines the oil's nutritional and physical properties. Solvent-extracted canola oil is characterized by a high percentage of monounsaturated fats, a significant level of polyunsaturated fats, and a very low concentration of saturated fats.^[2]

The typical fatty acid composition is dominated by oleic acid (a monounsaturated omega-9 fatty acid), followed by linoleic acid (a polyunsaturated omega-6) and alpha-linolenic acid (a polyunsaturated omega-3).^{[3][4]} The ratio of omega-6 to omega-3 fatty acids is approximately 2:1.^[1]

Table 1: Typical Fatty Acid Composition of Solvent-Extracted Canola Oil

Fatty Acid	Abbreviation	Type	Percentage (%)
Oleic Acid	C18:1n9	Monounsaturated	58.8 - 64.5[5][6]
Linoleic Acid	C18:2n6	Polyunsaturated (Omega-6)	17.7 - 21.0[2][5]
Alpha-Linolenic Acid	C18:3n3	Polyunsaturated (Omega-3)	9.0 - 11.0[2][3]
Palmitic Acid	C16:0	Saturated	3.9 - 4.5[5][6]
Stearic Acid	C18:0	Saturated	1.8 - 2.1[6]
Eicosenoic Acid	C20:1	Monounsaturated	~1.2[6]
Erucic Acid	C22:1	Monounsaturated	< 2.0 (by definition)[1]
Total Saturated	~7.0[2]		
Total Monounsaturated	~63.0[1]		
Total Polyunsaturated	~28.0[1]		

Note: Percentages can vary based on canola cultivar, growing conditions, and specific extraction parameters.

Minor Lipid Components

While TAGs are the primary component, the unsaponifiable fraction of crude solvent-extracted canola oil contains a rich profile of bioactive minor lipids, including phytosterols, phospholipids, and tocopherols. Solvent extraction is generally effective at co-extracting these compounds from the seed meal.

Phytosterols (Plant Sterols)

Phytosterols are structurally analogous to cholesterol and are recognized for their cholesterol-lowering effects. Crude solvent-extracted canola oil has been shown to contain the highest

concentration of free and total phytosterols compared to oils produced by hot or cold pressing. [7][8] The total phytosterol content can range from approximately 774 to 941 mg/100g.[7] The dominant sterols are β -sitosterol, campesterol, and brassicasterol.[9]

Table 2: Phytosterol Composition of Crude Solvent-Extracted Canola Oil

Phytosterol Component	Concentration (mg/100g)
Total Phytosterols	~941[7]
Free Phytosterols	~178[7][8]
Esterified Phytosterols	~762 (calculated)[7]
Individual Sterols	
β -Sitosterol	2029.5 - 6542.7 (mg/kg)[10]
Campesterol	1111 - 4361.8 (mg/kg)[10]
Brassicasterol	225 - 1469 (mg/kg)[10]
Stigmasterol	9 - 113 (mg/kg)[10]
$\Delta 5$ -Avenasterol	Present, but quantity varies

Phospholipids

Phospholipids are polar lipids that act as emulsifiers and are key components of cell membranes. In crude oil, they are often referred to as "gums." Their presence can cause the oil to darken and leads to processing challenges.[11][12] While essential for cellular function, they are almost entirely removed during the initial "degumming" stage of refining.[12] The main phospholipid classes present in crude vegetable oils include phosphatidylcholine (PC), phosphatidylethanolamine (PE), phosphatidylinositol (PI), and phosphatidic acid (PA). A sensitive HPLC-MS/MS method is required for their separation and quantification.[11]

Tocopherols (Vitamin E)

Tocopherols are natural antioxidants that contribute to the stability of the oil. Solvent-extracted canola oil generally has a higher tocopherol content than oils from other extraction methods.[8] The total tocopherol content in solvent-extracted crude canola oil has been reported to be

approximately 493 mg/kg.[8] The primary isomers present are α -tocopherol and γ -tocopherol, with β -tocopherol also detected.[13]

Experimental Protocols

Accurate characterization of the lipid profile of canola oil requires specific analytical methodologies. The following sections detail the standard protocols for analyzing the major and minor lipid components.

Protocol for Fatty Acid Composition Analysis by Gas Chromatography (GC-FID)

This method, based on AOCS Official Method Ce 1-62, determines the fatty acid profile by converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs) for analysis by gas chromatography.[14][15]

1. Saponification and Transesterification to FAMEs:

- Weigh approximately 250 mg of the oil sample into a round-bottomed flask.[16]
- Add 6 mL of 0.5 M sodium hydroxide (NaOH) in methanol.[16]
- Attach a reflux condenser and heat the mixture to boiling for 5-10 minutes until the fat globules go into solution. This process saponifies the triacylglycerols into glycerol and fatty acid salts.[16]
- Add 7 mL of a methanol-boron trifluoride (BF3) solution (12-15%) as the catalyst for methylation.[5]
- Boil for another 2 minutes. This acidic esterification converts the fatty acid salts to FAMEs.[5][16]
- Add 5 mL of heptane or hexane through the condenser and boil for 1 more minute to ensure the FAMEs are extracted into the organic phase.[16]

2. Extraction:

- Add a saturated sodium chloride (NaCl) solution to the cooled flask until the heptane layer is in the neck of the flask.
- Using a pipette, transfer approximately 1-2 mL of the upper heptane layer, which contains the FAMEs, into a GC vial.[16]

3. GC-FID Analysis:

- Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).
- Column: A polar capillary column, such as a HP-INNOWAX (polyethylene glycol stationary phase), is typically used (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).[16]
- Carrier Gas: Helium or Hydrogen.
- Temperatures:
- Injector: 250°C[14]
- Detector (FID): 260-300°C[14]
- Oven Program: A temperature gradient is used to separate the FAMEs. A typical program might be:
 - Initial temperature of 100°C, hold for 2 minutes.
 - Ramp at 5°C/min to 240°C, hold for 5-15 minutes.[17]
- Injection: Inject 1 μ L of the FAMEs solution in heptane.
- Quantification: Identify FAMEs by comparing their retention times to those of a known standard mixture (e.g., AOCS **Canola Oil Fatty Acid Methyl Ester Standard Mixture**).[18] The peak area percentage for each FAME is calculated to determine the relative fatty acid composition.[16]

Protocol for Phytosterol Analysis by Gas Chromatography (GC-MS)

This protocol involves isolating the unsaponifiable matter, which contains the sterols, and derivatizing them for GC analysis.[17][19]

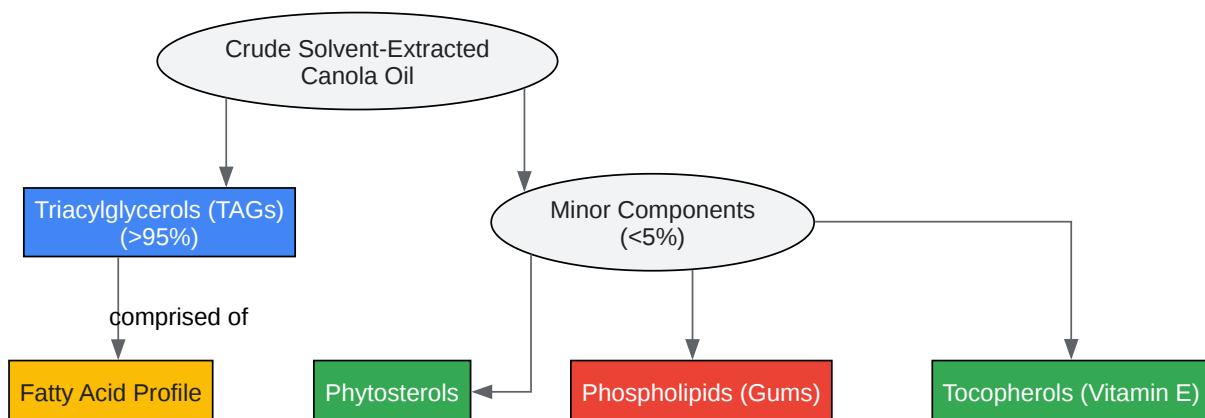
1. Saponification:

- Weigh approximately 50-200 mg of the oil sample into a tube.[8][17]
- Add an internal standard (e.g., cholestanol or betulin) for accurate quantification.[8][17]
- Add 10 mL of 15% potassium hydroxide (KOH) in ethanol.[19]
- Heat the sample in a water bath at 80°C for 1 hour to saponify the oil and release sterols from their esterified forms.[17]

2. Extraction of Unsaponifiables:

- After cooling, add 10 mL of deionized water and 10 mL of n-hexane to the tube.[19]
- Vortex vigorously to extract the unsaponifiable matter (containing sterols) into the hexane layer.[19]
- Repeat the hexane extraction two more times, combining the upper hexane fractions.[17]
- Evaporate the combined hexane fractions to dryness under a stream of nitrogen.[17]

3. Derivatization:


- To the dried residue, add 100 μ L of a silylating agent (e.g., N-methyl-N-trimethylsilylheptafluorobutyramide).[17]
- Seal the vial and heat at 75-100°C for 20-30 minutes. This converts the sterols into their more volatile trimethylsilyl (TMS) ethers.[8][17]
- Cool to room temperature and add hexane to a final volume of 1 mL.[17]

4. GC-MS Analysis:

- Instrument: Gas chromatograph coupled to a Mass Spectrometer (MS).
- Column: A non-polar capillary column, such as a DB-5MS (5% diphenyl / 95% dimethylpolysiloxane), is suitable (e.g., 30 m x 0.25 mm ID, 0.25 μ m film thickness).[17]
- Carrier Gas: Helium at a flow rate of ~1.2 mL/min.[17]
- Temperatures:
 - Injector: 290°C[17]
 - Transfer Line: 290°C[17]
- Oven Program:
 - Increase from 100°C to 290°C at a rate of 40°C/min.
 - Hold at 290°C for 15 minutes.[17]
- Detection: The MS is operated in Selected Ion Monitoring (SIM) mode for high specificity and sensitivity, monitoring characteristic ions for each sterol-TMS ether.[17]
- Quantification: Sterols are identified by comparing retention times and mass spectra to known standards. Quantification is performed using the internal standard method.[17]

Visualizations

Logical Diagram of Canola Oil Composition

[Click to download full resolution via product page](#)

Caption: Hierarchical breakdown of the major and minor lipid components in crude canola oil.

Experimental Workflow for Fatty Acid Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for FAMEs preparation and analysis by GC-FID.

Experimental Workflow for Phytosterol Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for phytosterol extraction, derivatization, and analysis by GC-MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Rapeseed oil - Wikipedia [en.wikipedia.org]
- 2. Characterization of canola oil extracted by different methods using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. aafco.org [aafco.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. gcirc.org [gcirc.org]
- 11. phospholipid-research-center.com [phospholipid-research-center.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. web.vscht.cz [web.vscht.cz]
- 17. Phytosterol Contents of Edible Oils and Their Contributions to Estimated Phytosterol Intake in the Chinese Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 18. caymanchem.com [caymanchem.com]
- 19. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [The Lipidome of Solvent-Extracted Canola Oil: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1167183#lipid-composition-of-solvent-extracted-canola-oil>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com